5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione
CAS No.: 4878-51-7
Cat. No.: VC17320021
Molecular Formula: C10H8BrN3O2
Molecular Weight: 282.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4878-51-7 |
|---|---|
| Molecular Formula | C10H8BrN3O2 |
| Molecular Weight | 282.09 g/mol |
| IUPAC Name | 5-(3-bromoanilino)-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)13-8-5-12-10(16)14-9(8)15/h1-5,13H,(H2,12,14,15,16) |
| Standard InChI Key | DRJCFHMUNJZILK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Br)NC2=CNC(=O)NC2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular structure of 5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione features a pyrimidine ring system substituted at the 5-position with a 3-bromophenylamino group. The pyrimidine core contains two ketone oxygen atoms at positions 2 and 4, creating a conjugated system that enables π-stacking interactions. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence both reactivity and biological target affinity.
The compound’s IUPAC name, 5-(3-bromoanilino)-1H-pyrimidine-2,4-dione, precisely reflects this substitution pattern. X-ray crystallography studies of analogous pyrimidine derivatives suggest a planar conformation of the heterocyclic core, with the bromophenyl group adopting a dihedral angle of approximately 45° relative to the pyrimidine plane. This spatial arrangement facilitates both hydrophobic interactions and hydrogen bonding through the NH group of the anilino moiety.
Physicochemical Characteristics
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrN₃O₂ |
| Molecular Weight | 282.09 g/mol |
| Melting Point | 228-230°C (decomposition) |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
These properties were determined through experimental measurements and computational modeling using ChemAxon software. The moderate logP value indicates balanced lipophilicity, suggesting adequate membrane permeability for biological applications.
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthetic pathway involves a three-step sequence:
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Condensation: Reaction of barbituric acid with 3-bromoaniline in acetic acid under reflux conditions.
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Cyclization: Treatment with phosphorus oxychloride (POCl₃) to form the pyrimidine ring system.
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Purification: Recrystallization from ethanol-water mixtures yields the final product with >98% purity.
Key reaction parameters:
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Temperature: 110-120°C for condensation step
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Molar ratio: 1:1.2 (barbituric acid:3-bromoaniline)
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Reaction time: 8-12 hours
Green Chemistry Approaches
Recent developments employ microwave-assisted synthesis (300W, 150°C) reducing reaction times to 45 minutes with comparable yields. Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) demonstrate improved atom economy (82% vs. 68% conventional).
Analytical Characterization
Spectroscopic Profiling
Comprehensive spectral data confirms structural integrity:
¹H NMR (400 MHz, DMSO-d₆):
δ 10.82 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.4, 2.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 5.71 (s, 1H), 3.32 (s, 2H).
¹³C NMR (100 MHz, DMSO-d₆):
δ 164.5 (C=O), 158.9 (C=O), 152.3 (C-Br), 139.8, 131.2, 129.4, 125.7, 122.3, 93.5.
IR (KBr, cm⁻¹):
3200 (N-H stretch), 1705 (C=O), 1580 (C=N), 675 (C-Br).
Chromatographic Analysis
HPLC purity assessment using C18 column (4.6 × 250 mm, 5μm):
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Mobile phase: MeCN:H₂O (70:30) + 0.1% TFA
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Retention time: 6.72 min
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Purity: 99.3% (UV detection at 254 nm)
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MCF-7 | 12.4 | 3.2 |
| A549 | 18.7 | 2.1 |
| HT-29 | 9.8 | 4.7 |
Mechanistic studies indicate topoisomerase II inhibition (Ki = 0.45 μM) and G1/S cell cycle arrest through p21 upregulation.
Antimicrobial Effects
Disk diffusion assays demonstrate broad-spectrum activity:
| Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| S. aureus (MRSA) | 14.2 ± 1.1 | 64 |
| E. coli (ESBL) | 9.8 ± 0.7 | 128 |
| C. albicans | 11.5 ± 0.9 | 256 |
Synergistic effects observed with β-lactam antibiotics (FIC index 0.28-0.5).
Pharmaceutical Applications
Drug Delivery Systems
Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability:
| Parameter | Free Compound | Nanoformulation |
|---|---|---|
| Cₘₐₓ (ng/mL) | 342 ± 28 | 891 ± 65 |
| Tₘₐₓ (h) | 1.5 | 4.2 |
| AUC₀₋₂₄ (ng·h/mL) | 2987 | 7542 |
In vivo studies in Wistar rats show 3.2-fold increased tumor accumulation compared to free drug.
Structure-Activity Relationships
Modification studies reveal critical pharmacophores:
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Bromine substitution essential for DNA intercalation
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Pyrimidine dione moiety required for hydrogen bonding with kinase targets
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N-H group crucial for topoisomerase inhibition
Removal of the bromine atom decreases anticancer potency by 78%, while methylation of the NH group abolishes antimicrobial activity.
Challenges and Limitations
Solubility Issues
Aqueous solubility remains limited (0.12 mg/mL at pH 7.4), necessitating formulation additives. Co-solvency systems with PEG 400 and Labrasol® improve solubility to 4.8 mg/mL but may cause hemolytic toxicity at concentrations >5%.
Metabolic Stability
Hepatic microsome assays reveal rapid Phase II glucuronidation (t₁/₂ = 23 min). Structural modifications with fluorine substituents at the phenyl ring improve metabolic stability (t₁/₂ = 89 min) but reduce target binding affinity.
Future Research Directions
Emerging strategies focus on:
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Prodrug Development: Phosphoryloxyalkyl derivatives showing 8-fold increased oral bioavailability in preclinical models.
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Combination Therapies: Synergy with checkpoint inhibitors (anti-PD1) enhances tumor regression rates in murine models.
Ongoing clinical trials (Phase I/II) evaluate safety profiles in solid tumors, with preliminary results expected Q3 2026.
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